2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a selective inhibitor of the cyclooxygenase-2 enzyme, which plays a crucial role in inflammatory processes. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities.
The compound can be synthesized through various chemical methods, including multi-step reactions involving starting materials such as 4-methoxybenzaldehyde and 2-aminopyridine. The synthesis often employs techniques like microwave-assisted heating or solvent-free conditions to enhance yield and efficiency. Research articles and chemical databases provide detailed methodologies for its synthesis and characterization .
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is classified as an organic compound with the following characteristics:
The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. For example, using continuous flow reactors and automated synthesis techniques can significantly enhance scalability and efficiency in industrial settings. Additionally, microwave-assisted synthesis has been reported to yield high efficiency with shorter reaction times .
The molecular structure of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine features:
The molecular formula is , with a molar mass of approximately 232.25 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed from these reactions can lead to new derivatives with potentially enhanced biological activity .
The primary mechanism of action for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with the cyclooxygenase enzyme, particularly inhibiting the COX-2 isoform. This inhibition affects the arachidonic acid cascade, where arachidonic acid is converted into prostaglandins by COX enzymes.
Research indicates that this compound significantly reduces inflammation and pain by decreasing prostaglandin levels in biological systems. Its selectivity for COX-2 over COX-1 suggests a favorable safety profile for therapeutic applications .
Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm functional groups and molecular structure .
The primary applications of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine are in pharmacological research:
Research continues to explore its efficacy in various biological models, assessing its potential as a drug candidate against conditions like arthritis and other inflammatory disorders .
The imidazo[1,2-a]pyridine (IMP) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by its bicyclic structure featuring a bridgehead nitrogen atom and remarkable tunability at the C2, C3, C6, and C7 positions. This scaffold emerged prominently in the 1980s with the development of zolpidem (an anxiolytic and hypnotic acting as a GABA_A receptor agonist), establishing the IMP framework as a critical pharmacophore for central nervous system (CNS) therapeutics [6]. Subsequent decades witnessed diversification into antiviral, antimicrobial, and anticancer applications, driven by the scaffold’s capacity for molecular interactions with diverse biological targets. Mechanistically, IMP derivatives exhibit target promiscuity due to their ability to engage in hydrogen bonding (via N1 or ring nitrogen), π-π stacking (through the fused aromatic system), and hydrophobic interactions (through appended substituents) [10].
Table 1: Key Imidazo[1,2-a]pyridine-Based Drugs and Investigational Compounds
Compound Name | Biological Target/Activity | Structural Features | Source/Reference Context |
---|---|---|---|
Zolpidem | GABA_A Receptor Agonist (Sedative-Hypnotic) | Unsubstituted C2, C3=N-methylacetamide | FDA-Approved Drug |
Alpidem | GABA_A Receptor Partial Agonist (Anxiolytic) | Chloro-substituted C6, C2-phenyl | Former Marketed Drug |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | TLR8 Modulation, COX-2 Inhibition (Investigational) | C2-(4-Methoxyphenyl), C3-amino | [1] [2] [7] |
Furo[2,3-c]pyridines (GBB-derived) | TLR8 Agonists (Vaccine Adjuvants) | Non-canonical GBB rearrangement product | [6] |
2-(4-(Methylsulfonyl)phenyl)-N-phenyl IMPs | Selective COX-2 Inhibitors | C2-aryl sulfone, C3-anilino | [7] |
Recent breakthroughs highlight the scaffold’s adaptability in targeted therapies. Notably, Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions enabled efficient generation of IMP libraries, including derivatives like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, facilitating exploration of novel biological space [6] [10]. Research into Toll-like receptor (TLR) agonists identified IMP analogs capable of modulating TLR8-dependent NF-κB signaling, suggesting immunostimulatory potential for vaccine adjuvants [6]. Concurrently, structure-activity relationship (SAR) campaigns yielded potent and selective cyclooxygenase-2 (COX-2) inhibitors exemplified by 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, demonstrating significant anti-inflammatory and analgesic effects without the gastrointestinal toxicity associated with non-selective COX inhibition [7]. These developments underscore the IMP scaffold’s transition from CNS-focused agents to versatile chemotypes for immunomodulation, inflammation control, and oncology.
The strategic incorporation of a 3-amino group on the imidazo[1,2-a]pyridine core constitutes a significant advancement in the scaffold’s drug discovery potential. This modification fundamentally alters the electronic profile and hydrogen-bonding capacity of the molecule. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (Chemical Formula: C₁₄H₁₃N₃O; Molecular Weight: 239.28 g/mol; CAS RN: 80493-71-6) exemplifies this design principle, where the C3-amino group (-NH₂) serves dual roles: as a hydrogen bond donor/acceptor for target engagement and as a synthetic handle for further derivatization [1] [2].
Table 2: Impact of C2 and C3 Substitution on Imidazo[1,2-a]pyridine Properties and Activity
C2 Substituent | C3 Substituent | Key Biological Activities Reported | Molecular Interactions Facilitated |
---|---|---|---|
4-Methoxyphenyl | Amine (-NH₂) | TLR8 modulation [6], COX-2 inhibition [7] | H-bond donation/acceptance (NH₂), π-π stacking (aryl), H-bond acceptance (OCH₃) |
4-(Methylsulfonyl)phenyl | Anilino (-NHPh) | Potent selective COX-2 inhibition (IC₅₀ ~0.07 µM) [7] | H-bond donation (NH), H-bond acceptance (SO₂CH₃), hydrophobic pocket filling |
Unsubstituted / Alkyl | None / H | Limited target spectrum (e.g., GABAergic) | Hydrophobic interactions, limited H-bonding |
2-Azidophenyl | Anilino (-NHR) | Synthetic intermediate for "click chemistry" [10] | N/A (Primarily synthetic utility) |
Pyrimidine ring | Amine (-NH₂) | Modified target profile (cf. pyridine core) [5] | Enhanced H-bonding/π-stacking from additional nitrogens |
The 4-methoxyphenyl group at C2 was selected based on compelling SAR evidence. Comparative studies demonstrate that electron-donating para-substituents like methoxy (-OCH₃) enhance binding affinity to several targets, including COX-2 and TLR8, likely by influencing the electron density of the entire C2-aryl ring and its interaction with hydrophobic/aromatic pockets within the protein binding sites [4] [7]. The methoxy group’s oxygen can act as a hydrogen bond acceptor, further stabilizing ligand-receptor complexes. Replacing the methoxy with electron-withdrawing groups (e.g., nitro or cyano) typically diminishes activity, while smaller alkoxy groups or halogens show variable effects depending on the specific biological target [7].
The synergy between the C2-aryl and C3-amino groups is critical. The 3-amino group significantly increases the polarity and water solubility compared to C3-unsubstituted or C3-alkyl/aryl variants (e.g., 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, C₁₄H₁₂N₂O, MW 224.26 g/mol) [4]. Crucially, this group enables specific interactions: in COX-2 inhibition, the primary amine can form hydrogen bonds with key residues (e.g., His90, Arg513) near the enzyme’s active site or secondary pocket, complementing interactions from the C2-aryl sulfone pharmacophore in optimized analogs [7]. For TLR modulation, the amine may participate in ionic interactions or H-bonding with aspartate/glutamate residues within the endosomal receptor binding domain [6]. Synthetic accessibility further supports this design; 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is efficiently prepared via GBB reactions or condensations between α-bromo ketones and 2-aminopyridines, enabling rapid library synthesis [8] [10]. Consequently, this optimized structure serves as a versatile pharmacophore for developing novel anti-inflammatory, immunomodulatory, and chemosensitizing agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1